molecular formula C22H22BrN5O B14972881 N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine

Katalognummer: B14972881
Molekulargewicht: 452.3 g/mol
InChI-Schlüssel: ANAZDIDTMRZBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzyl group via a benzylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine
  • N-benzyl-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine
  • N-benzyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine

Uniqueness

N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the 2-bromobenzoyl group, which can impart distinct chemical and biological properties. This bromine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C22H22BrN5O

Molekulargewicht

452.3 g/mol

IUPAC-Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C22H22BrN5O/c23-19-9-5-4-8-18(19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,25)

InChI-Schlüssel

ANAZDIDTMRZBHO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.